3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Overview
Description
The compound “3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one” is a chemical compound used in scientific research . It offers potential applications in various fields due to its unique properties and structure.
Synthesis Analysis
A series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones was synthesized . The synthesis process involved linking the respective 2-fluorobenzonitrile or 2-(bromomethyl)benzonitrile to a fluorous oxime tag to give an aryloxime intermediate .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C1C2=CC(F)=CC=C2OCCC1N.Cl
. The empirical formula is C10H11ClFNO2
and the molecular weight is 231.65
. Chemical Reactions Analysis
The anticonvulsant effect and neurotoxicity of the compounds were evaluated with a maximal electroshock (MES) test and a rotated test in mice . Most of the compounds prepared exhibited anticonvulsant activities in the MES test .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its melting point is80–82°C
.
Scientific Research Applications
Synthetic Procedures and Biological Interest
Benzazoles and their derivatives, including compounds with benzazepine and oxazepine cores, are of substantial interest in medicinal chemistry due to their diverse biological activities. Synthetic chemists focus on new procedures to access these compounds, aiming to modify biological activity through structural innovation. The guanidine group, considered a super base when bonded to a benzazole ring, results in derivatives with potential therapeutic applications, highlighting the significance of synthetic approaches to these heterocycles for drug development (Rosales-Hernández et al., 2022).
Crystal Structures of Metal Complexes
The study of metal(II) 2-fluorobenzoate complexes with various N-donor ligands contributes to understanding the structural factors affecting the formation of target molecules. This research is aimed at enhancing future synthesis strategies by evaluating the structures of these complexes, which are essential for material science and potential biological applications (Öztürkkan & Necefoğlu, 2022).
Amino-1,2,4-triazoles in Organic Synthesis
Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, utilized in producing agricultural products, pharmaceuticals, and other high-value chemicals. Their role in creating heat-resistant polymers and products with fluorescent properties underlines the versatility and importance of these compounds in applied sciences and biotechnology (Nazarov et al., 2021).
2,3-Benzodiazepine-related Compounds
2,3-Benzodiazepines and their analogs, including compounds fused with five-membered nitrogen heterocycles, have been synthesized and studied for their biologically active properties. This research domain is crucial for discovering new medicines, especially for diseases lacking effective treatments (Földesi et al., 2018).
Polymers Based on Divalent Metal Salts
The divalent metal salts of p-aminobenzoic acid are starting materials for synthesizing ionic polymers, indicating the potential for creating new materials with embedded metal properties. This review of polymers prepared using metal salts emphasizes their applicability in various technological fields, showcasing the interdisciplinary bridge between organic chemistry and material science (Matsuda, 1997).
Mechanism of Action
Target of Action
The primary targets of 3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one are the Rho-associated protein kinases (ROCKs) and the Traf2- and Nck-interacting protein kinase (TNIK) . ROCKs are associated with the pathology of glaucoma , while TNIK is a downstream signal protein of the Wnt/β-catenin pathway and has been thought of as a potential target for the treatment of colorectal cancer (CRC) .
Biochemical Pathways
The inhibition of ROCKs and TNIK by this compound affects the Wnt/β-catenin signaling pathway . This pathway is often associated with the dysregulation in colorectal cancer .
Pharmacokinetics
It is known that the compound is a solid .
Result of Action
The inhibition of ROCKs and TNIK by this compound can lead to the treatment of glaucoma and colorectal cancer .
Safety and Hazards
Properties
IUPAC Name |
3-amino-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3-6,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNGRRDRLZVZPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CCN)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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